[1-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]piperidin-3-yl]methanol
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Overview
Description
The compound [1-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]piperidin-3-yl]methanol is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]piperidin-3-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the 6-methoxynaphthalen-2-yl moiety, followed by the construction of the pyrazole ring through cyclization reactions. The piperidine rings are then introduced via nucleophilic substitution reactions, and the final methanol group is added through reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce the pyrazole ring to a pyrazoline derivative.
Substitution: The aromatic rings and the piperidine moieties can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research .
Medicine
Medically, the compound is being investigated for its therapeutic potential. Its interactions with specific enzymes and receptors suggest it could be developed into a drug for treating various diseases .
Industry
Industrially, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [1-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
[1-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]piperidin-3-yl]methanol: This compound is unique due to its specific combination of aromatic and heterocyclic structures.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Similar in structure but contains an indole moiety instead of a pyrazole ring.
1-(6-Methoxynaphthalen-2-yl)ethanone: Contains the naphthalene moiety but lacks the complex heterocyclic structure.
Uniqueness
The uniqueness of this compound lies in its ability to combine multiple reactive sites within a single molecule, allowing for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
[1-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-32-25-7-6-20-13-22(5-4-21(20)14-25)26-23(15-27-28-26)17-29-11-8-24(9-12-29)30-10-2-3-19(16-30)18-31/h4-7,13-15,19,24,31H,2-3,8-12,16-18H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPWWGRRATUIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4CCC(CC4)N5CCCC(C5)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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